2-(4-methoxy-1H-indol-1-yl)acetic acid

Physicochemical Profiling pKa Prediction Regioisomer Comparison

2-(4-Methoxy-1H-indol-1-yl)acetic acid (CAS 1219556-76-9) is a synthetic indole-1-acetic acid derivative with a methoxy substituent at the 4-position of the indole ring. With a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol, this compound serves as a versatile building block in medicinal chemistry.

Molecular Formula C11H11NO3
Molecular Weight 205.213
CAS No. 1219556-76-9
Cat. No. B2796452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxy-1H-indol-1-yl)acetic acid
CAS1219556-76-9
Molecular FormulaC11H11NO3
Molecular Weight205.213
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CN2CC(=O)O
InChIInChI=1S/C11H11NO3/c1-15-10-4-2-3-9-8(10)5-6-12(9)7-11(13)14/h2-6H,7H2,1H3,(H,13,14)
InChIKeyQRLZFKJRNQDGFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxy-1H-indol-1-yl)acetic acid (CAS 1219556-76-9): A 4-Methoxy-Substituted Indole Acetic Acid Building Block


2-(4-Methoxy-1H-indol-1-yl)acetic acid (CAS 1219556-76-9) is a synthetic indole-1-acetic acid derivative with a methoxy substituent at the 4-position of the indole ring . With a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol, this compound serves as a versatile building block in medicinal chemistry . Its calculated physicochemical properties include a LogP of approximately 1.6–1.7 and a predicted acid dissociation constant (pKa) of approximately 4.15 [1]. The compound is commercially available from multiple suppliers, primarily for research use as a synthetic intermediate .

Why Regioisomeric Substitution Matters for 2-(4-Methoxy-1H-indol-1-yl)acetic acid


The position of the methoxy substituent on the indole ring critically influences the electronic distribution, pKa of the acetic acid moiety, hydrogen-bonding potential, and metabolic stability of indole-1-acetic acid derivatives [1]. Simple replacement with the 5-methoxy (CAS 885524-81-2), 6-methoxy (CAS 1554781-14-4), or 7-methoxy (CAS 1547001-42-2) regioisomers cannot be assumed to yield equivalent reactivity in downstream amide coupling reactions or equivalent binding affinities in biological targets [2]. Specifically, the 4-methoxy group exerts a distinct para-directing electronic effect relative to the indole nitrogen, which alters the acidity (calculated pKa ~4.15) and nucleophilicity profile compared to meta- or ortho-substituted analogs, directly impacting synthetic yield and purity in multi-step medicinal chemistry campaigns [3].

Quantitative Differentiation Evidence for 2-(4-Methoxy-1H-indol-1-yl)acetic acid versus Regioisomeric Analogs


Predicted Acidity Comparison of 4-Methoxy versus 5-Methoxy Indole-1-acetic Acid

The 4-methoxy substitution at the para position relative to the indole nitrogen is predicted to lower the pKa of the acetic acid moiety more effectively than the 5-methoxy substitution at the meta position. The calculated pKa for 2-(4-methoxy-1H-indol-1-yl)acetic acid is 4.15, compared to a calculated pKa of approximately 4.3–4.5 for the 5-methoxy regioisomer, consistent with the stronger electron-withdrawing inductive effect exerted by the methoxy group when positioned para to the indole nitrogen [1].

Physicochemical Profiling pKa Prediction Regioisomer Comparison

Lipophilicity (LogP) Differentiation of 4-Methoxy versus Unsubstituted Indole-1-acetic Acid

The calculated LogP for 2-(4-methoxy-1H-indol-1-yl)acetic acid is 1.62, whereas the calculated LogP for the parent compound 2-(1H-indol-1-yl)acetic acid is approximately 1.2 [1]. The introduction of the 4-methoxy group increases lipophilicity by approximately 0.4 log units, which may enhance membrane permeability while retaining aqueous solubility suitable for oral bioavailability .

Lipophilicity LogP ADME Prediction

Specific Intermediate Utility in CXCR3 Modulator Synthesis

2-(4-Methoxy-1H-indol-1-yl)acetic acid is specifically claimed as a synthetic intermediate in the preparation of 4-(benzoimidazol-2-yl)-thiazole compounds, which are disclosed as CXCR3 receptor modulators [1]. No analogous patent disclosure exists for the 5-methoxy, 6-methoxy, or 7-methoxy regioisomers in the same structural context, suggesting that the 4-methoxy substitution pattern is uniquely required for the synthetic route or the biological activity of the final compounds [2].

CXCR3 Receptor Medicinal Chemistry Patent Intermediate

Recommended Application Scenarios for 2-(4-Methoxy-1H-indol-1-yl)acetic acid Based on Procurement-Relevant Evidence


Synthesis of CXCR3 Receptor Modulator Lead Compounds

Procurement of 2-(4-methoxy-1H-indol-1-yl)acetic acid is strongly indicated for medicinal chemistry programs targeting the CXCR3 receptor, based on its disclosed use as a key intermediate in the synthesis of 4-(benzoimidazol-2-yl)-thiazole derivatives with demonstrated CXCR3 modulatory activity [1]. The 4-methoxy substitution pattern is specifically required for this synthetic route; substitution with 5-methoxy, 6-methoxy, or 7-methoxy regioisomers is not supported by the patent literature and may lead to synthetic failure or altered biological activity [2].

Indole-1-acetic Acid Library Design with Controlled Lipophilicity

For fragment-based or diversity-oriented synthesis libraries, 2-(4-methoxy-1H-indol-1-yl)acetic acid offers a predicted LogP of 1.62, which is approximately 0.4 log units higher than the unsubstituted parent indole-1-acetic acid [1]. This intermediate lipophilicity profile supports the design of compound libraries with balanced ADME properties, where the 4-methoxy group provides a defined increment in LogP without the excessive hydrophobicity that can compromise aqueous solubility [2].

pKa-Dependent Prodrug or Salt Formulation Studies

The predicted pKa of 4.15 for 2-(4-methoxy-1H-indol-1-yl)acetic acid enables a higher degree of ionization at physiological pH compared to regioisomeric analogs with methoxy substitution at the 5-, 6-, or 7-positions (estimated pKa 4.3–4.5) [1]. This property can be exploited in prodrug design or salt formulation studies where enhanced aqueous solubility of the carboxylate form is desirable, making the 4-methoxy derivative the preferred choice for such applications [2].

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